molecular formula C12H20N4O B2705026 6-(3-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine CAS No. 2097927-68-7

6-(3-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B2705026
CAS No.: 2097927-68-7
M. Wt: 236.319
InChI Key: MUCOWKVAVVZUEC-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on the specific compound. For example, the molecular weight of “6-(3-Methoxypiperidin-1-yl)pyridin-3-amine” is 207.27 g/mol.

Scientific Research Applications

Antifungal Applications

One study synthesized derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, investigating their antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. These compounds showed significant antifungal activity, indicating their potential development into useful antifungal agents (N. N. Jafar et al., 2017).

Anti-inflammatory and Analgesic Activities

Another study reported the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, evaluating their anti-inflammatory and analgesic activities. Some of these compounds exhibited promising activities, underscoring their therapeutic potential in treating inflammation and pain (A. Abu‐Hashem & M. Youssef, 2011).

Insecticidal and Antibacterial Potential

Research into pyrimidine linked pyrazole heterocyclics revealed their preparation by microwave irradiative cyclocondensation, showing both insecticidal activity against Pseudococcidae insects and antibacterial potential. This demonstrates the versatility of such compounds in agricultural and medicinal applications (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Corrosion Inhibition

Pyrimidine derivatives have also been studied for their role in inhibiting the corrosion of mild steel in acidic medium. The findings indicate that these compounds can serve as effective organic inhibitors, suggesting applications in materials science and engineering to protect against corrosion (M. Yadav et al., 2015).

Mechanism of Action

The mechanism of action of piperidine derivatives in pharmaceutical applications is complex and varies depending on the specific compound and its biological targets .

Safety and Hazards

Safety data sheets provide essential safety and health information on chemicals. For example, Piperidine is classified as a flammable liquid, and it’s harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

6-(3-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-15(2)11-7-12(14-9-13-11)16-6-4-5-10(8-16)17-3/h7,9-10H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCOWKVAVVZUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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